5-Chloro-2-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
5-Chloro-2-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6Cl2O3S. It is a derivative of benzene, characterized by the presence of a chloro group, a methoxy group, and a sulfonyl fluoride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-methoxybenzene-1-sulfonyl fluoride can be synthesized through the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with a fluoride source. The reaction typically involves the use of reagents such as potassium fluoride or cesium fluoride in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-methoxybenzene-1-sulfonyl fluoride undergoes nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMSO or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiocyanates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinic acids.
Scientific Research Applications
5-Chloro-2-methoxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxybenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The molecular targets often include serine hydrolases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
5-Bromo-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a bromo group instead of a chloro group.
5-Chloro-2-methoxybenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness: 5-Chloro-2-methoxybenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride counterpart. This makes it particularly useful in applications requiring stable sulfonyl fluoride intermediates .
Properties
IUPAC Name |
5-chloro-2-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTOGTYNLRSWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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